molecular formula C6H6N2O2S B2362680 3-(Methylthio)pyrazine-2-carboxylic acid CAS No. 1341569-95-6

3-(Methylthio)pyrazine-2-carboxylic acid

Cat. No.: B2362680
CAS No.: 1341569-95-6
M. Wt: 170.19
InChI Key: YYZCXPAYNLAMLU-UHFFFAOYSA-N
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Description

3-(Methylthio)pyrazine-2-carboxylic acid is an organic compound with the molecular formula C6H6N2O2S. It is characterized by a pyrazine ring substituted with a methylsulfanyl group at the 3-position and a carboxylic acid group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-chloropyrazine-2-carboxylic acid with sodium methylthiolate under mild conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for 3-(Methylthio)pyrazine-2-carboxylic acid are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness, scalability, and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

3-(Methylthio)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

3-(Methylthio)pyrazine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Methylthio)pyrazine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methylsulfanyl group can enhance the compound’s binding affinity to certain molecular targets, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(Methylsulfanyl)pyrazine: Lacks the carboxylic acid group, making it less polar.

    2-(Methylsulfanyl)pyrazine-3-carboxylic acid: Positional isomer with different chemical properties.

    3-(Ethylsulfanyl)pyrazine-2-carboxylic acid: Ethyl group instead of methyl, affecting its steric and electronic properties.

Uniqueness

3-(Methylthio)pyrazine-2-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in various scientific fields .

Properties

IUPAC Name

3-methylsulfanylpyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2S/c1-11-5-4(6(9)10)7-2-3-8-5/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZCXPAYNLAMLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CN=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341569-95-6
Record name 3-(methylthio)pyrazine-2-carboxylic acid
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